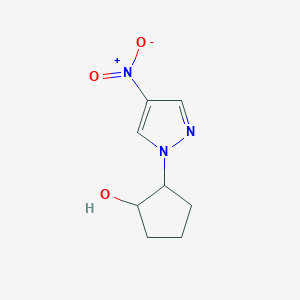

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol

Description

2-(4-Nitro-1H-pyrazol-1-yl)cyclopentan-1-ol (C₁₀H₁₄N₃O₃, molecular weight: 224.23 g/mol) is a bicyclic nitro-pyrazole derivative featuring a cyclopentanol moiety. Its CAS registry number is 17202-71-0, and it is cataloged as a building block in synthetic chemistry, particularly for pharmaceutical and materials research . The compound’s structure combines a nitro-substituted pyrazole ring fused to a hydroxyl-functionalized cyclopentane, creating a stereochemically complex scaffold.

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(4-nitropyrazol-1-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C8H11N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7-8,12H,1-3H2 |

InChI Key |

GMMDMYGCQBKABZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-nitro-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of 4-nitro-1H-pyrazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentanone.

Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)cyclopentan-1-ol.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiator is the 4-nitro group on the pyrazole ring, which contrasts with other common substituents (e.g., amino, methyl, or halogens). Substituent position and electronic effects significantly influence reactivity and intermolecular interactions:

The 4-nitro group increases the acidity of the hydroxyl group due to inductive effects, making the compound more polar and reactive in proton-transfer reactions compared to amino or unsubstituted analogs .

Physicochemical Properties

While specific data (e.g., melting point, solubility) for the target compound is unavailable, trends can be inferred from analogous pyrazole derivatives:

- Solubility: Nitro groups generally reduce aqueous solubility but enhance solubility in polar aprotic solvents (e.g., DMSO). Cyclopentanol’s hydroxyl group may mitigate this via hydrogen bonding .

- Thermal Stability: Nitro-substituted pyrazoles exhibit higher thermal stability than amino analogs due to stronger resonance stabilization.

- Crystallinity : The compound’s nitro and hydroxyl groups likely promote extensive hydrogen-bond networks, as observed in Etter’s graph-set analysis of molecular aggregates . SHELX-based crystallography studies (commonly used for small-molecule refinement) could resolve its crystal packing motifs .

Biological Activity

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2O3

- Molecular Weight : 180.19 g/mol

- CAS Number : 1807940-02-8

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of specific enzymes involved in tumor growth and proliferation.

- Enzymatic Inhibition :

- Compounds similar to this compound have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. For instance, a related compound demonstrated an IC50 value of 0.24 μM against PDE3A, indicating strong inhibitory potential .

Cardiovascular Effects

The compound has also been explored for its cardiotonic effects. In studies assessing the contractile and chronotropic effects on heart tissues, it was found that certain derivatives could enhance cardiac contractility, making them potential candidates for treating heart failure.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for regulating numerous physiological processes including vasodilation and cardiac function .

Study on Antitumor Activity

A study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest.

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound A | 0.24 | PDE3A Inhibition |

| Compound B | 2.34 | PDE3B Inhibition |

| This compound | TBD | Antitumor Potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.